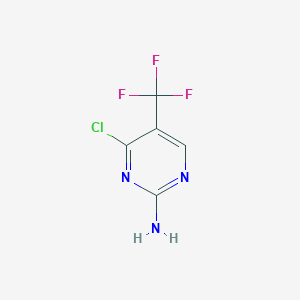
4-氯-5-(三氟甲基)嘧啶-2-胺
概述
描述
“4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1201657-24-0. It has a molecular weight of 197.55 and its IUPAC name is 4-chloro-5-(trifluoromethyl)-2-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) and the InChI key is UWPIJBRPRPTDTI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” are not available, it’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .科学研究应用
Agrochemical Industry
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection. Over 50% of the pesticides launched in the last two decades have been fluorinated, with many incorporating the TFMP group due to its unique physicochemical properties that contribute to pest control efficacy .
Pharmaceutical Development
Several pharmaceutical products contain the TFMP moiety, which is derived from compounds like 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine . These compounds have been granted market approval, and many more are undergoing clinical trials. The trifluoromethyl group is valued for its impact on the biological activity and physical properties of drug molecules .
FDA-Approved Drugs
The trifluoromethyl group, a component of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine , is found in numerous FDA-approved drugs. Over the past 20 years, this group has been featured in the chemistry of 19 FDA-approved drugs, playing a crucial role as one of the pharmacophores .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the creation of more complex fluorinated organic chemicals. Its unique reactivity due to the fluorine atoms makes it a valuable building block in the synthesis of various organic compounds .
Material Science
In material science, the derivatives of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine are used to investigate the effect of chemical substitutions on interfacial interactions. This is particularly relevant in the study of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases .
Fungicidal Research
The compound is also involved in the design and synthesis of fungicidal agents. Its derivatives are being studied for their fungicidal activity, which is crucial for protecting crops from fungal diseases .
安全和危害
未来方向
作用机制
Mode of Action
As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism.
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its pharmacokinetic behavior .
属性
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIJBRPRPTDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620157 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
CAS RN |
1201657-24-0 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

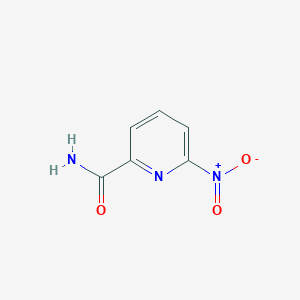

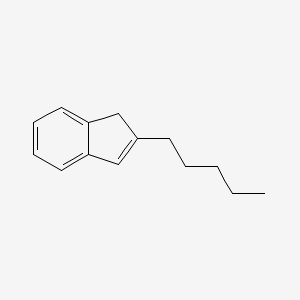
![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
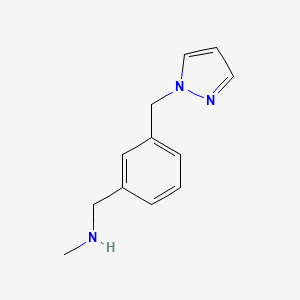
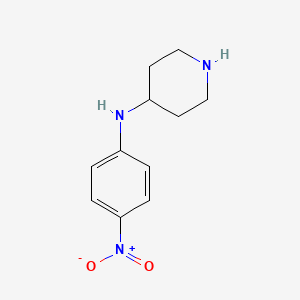
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)

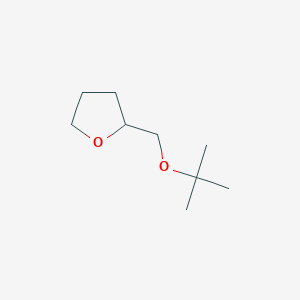
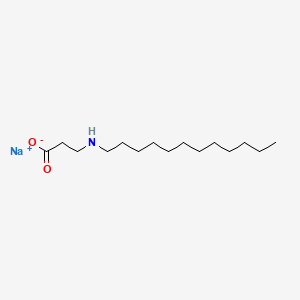

![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)

